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Compound of Interest

Compound Name: Aluminium iodide

Cat. No.: B8577140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantum chemical calculations for aluminum

iodide complexes, supported by experimental data. It is designed to assist researchers in

selecting appropriate computational methods and understanding their accuracy for predicting

the properties of these compounds.

Comparison of Calculated and Experimental Data
Quantum chemical calculations have proven to be a valuable tool for elucidating the structures

and properties of aluminum iodide complexes. A comparison of computational results with

experimental data reveals the strengths and limitations of different theoretical methods.

Aluminum Triiodide (AlI₃) Monomer and Dimer (Al₂I₆)
The gas-phase structures of aluminum triiodide and its dimer have been extensively studied

both experimentally, primarily through gas-phase electron diffraction, and computationally.

These simple systems serve as an excellent benchmark for various theoretical methods.

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for AlI₃ and

Al₂I₆[1]
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Species Parameter
Experiment
al (GED)

MP2 CCSD
DFT
(B3LYP)

AlI₃ r(Al-I) (Å) 2.448(6) 2.457 2.463 2.473

Symmetry D₃h (planar) D₃h D₃h D₃h

Al₂I₆
r(Al-I)

terminal (Å)
2.456(6) 2.465 2.472 2.483

r(Al-I)

bridging (Å)
2.670(8) 2.678 2.685 2.701

Symmetry
D₂h (planar

ring)

C₂v

(puckered)

C₂v

(puckered)

D₂h (planar

ring)

GED: Gas-Phase Electron Diffraction. All computational results used a basis set of triple-zeta

quality with polarization functions.

As shown in Table 1, all computational methods provide good agreement with the experimental

bond lengths for both the monomer and the dimer.[1] For the Al₂I₆ dimer, an interesting

discrepancy arises in the predicted symmetry of the central Al₂I₂ ring. While MP2 and CCSD

calculations suggest a puckered C₂v symmetry, DFT methods and experimental evidence favor

a planar D₂h structure.[1] This highlights the sensitivity of the calculated geometry to the

chosen computational method, especially for molecules that are structurally "floppy".[1]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Al₂I₆[1]

Vibrational Mode Experimental (Gas Phase) DFT (B3LYP)

ν(Al-I) terminal symmetric

stretch
365 368

ν(Al-I) terminal asymmetric

stretch
340 345

ν(Al-I) bridging stretch 155 158
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The calculated vibrational frequencies using DFT methods also show good agreement with

experimental values, further supporting the D₂h symmetry for the Al₂I₆ dimer.[1]

Lewis Acid-Base Adducts of Aluminum Iodide
Aluminum iodide is a strong Lewis acid and readily forms adducts with a variety of Lewis

bases, including those containing nitrogen and oxygen donor atoms. Quantum chemical

calculations are instrumental in understanding the bonding and structure of these more

complex systems.

While a comprehensive table of experimental versus computational data for a wide range of

adducts is beyond the scope of this guide, studies on complexes with ligands such as

phosphines, formazanates, and pyridines have demonstrated the utility of DFT calculations in

predicting their geometries and electronic properties. For instance, computational studies on

aluminum complexes with formazanate ligands have provided insights into their redox activity.

Experimental and Computational Protocols
Experimental Methods
The primary experimental technique for determining the gas-phase structure of small, volatile

molecules like aluminum iodide is Gas-Phase Electron Diffraction (GED).

Protocol for Gas-Phase Electron Diffraction of AlI₃ and Al₂I₆[1]

Sample Preparation: High-purity aluminum triiodide is synthesized and handled under an

inert atmosphere to prevent hydrolysis.

Vaporization: The sample is heated in a high-temperature nozzle system to generate a

molecular beam of AlI₃ or Al₂I₆. The temperature is controlled to favor either the monomer or

the dimer. For AlI₃, a temperature of around 700 K is used, while for Al₂I₆, a temperature of

approximately 430 K is employed.

Electron Diffraction: A high-energy beam of electrons (typically 40-60 keV) is passed through

the molecular beam.

Data Collection: The scattered electrons are detected on a photographic plate or a CCD

detector, creating a diffraction pattern of concentric rings.
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Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms

in the molecule. This information is then used to refine a molecular model and determine

bond lengths, bond angles, and vibrational amplitudes.

Computational Methods
A variety of quantum chemical methods can be applied to study aluminum iodide complexes.

The choice of method and basis set is crucial for obtaining accurate results.

Typical Protocol for DFT Calculations on Aluminum Iodide Complexes

Structure Optimization: The geometry of the aluminum iodide complex is optimized to find

the lowest energy structure.

Functional Selection: A suitable density functional is chosen. The B3LYP hybrid functional is

a popular choice and has been shown to provide good results for the geometry and

vibrational frequencies of aluminum iodide complexes.[1]

Basis Set Selection: The choice of basis set is critical, especially for the heavy iodine atom.

Due to the large number of electrons in iodine, Effective Core Potentials (ECPs) are often

used. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP is a common

choice for iodine. For lighter atoms like aluminum, nitrogen, and carbon, Pople-style basis

sets like 6-31G(d) or triple-zeta basis sets with polarization functions are typically employed.

Relativistic Effects: For high-accuracy calculations involving heavy elements like iodine, it is

important to consider relativistic effects. These effects can influence the electronic structure

and, consequently, the geometry and properties of the complex. Scalar relativistic corrections

can be included in the calculations.

Frequency Calculations: After geometry optimization, vibrational frequency calculations are

performed to confirm that the optimized structure is a true minimum on the potential energy

surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra that can

be compared with experimental data.

Software: These calculations are typically performed using quantum chemistry software

packages such as Gaussian, ORCA, or GAMESS.
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Visualization of Computational Workflow
The following diagram illustrates the general workflow for a quantum chemical calculation on an

aluminum iodide complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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